Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Physicochemical profiling pKa prediction Fluorine electronic effects

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 2090330-13-3) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol. The compound features a fluorine atom at the 8-position and a methyl ester at the 6-position of the saturated isoquinoline core, distinguishing it from non-fluorinated, regioisomeric, and non-ester THIQ analogs.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B8195230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CNCC2)C(=C1)F
InChIInChI=1S/C11H12FNO2/c1-15-11(14)8-4-7-2-3-13-6-9(7)10(12)5-8/h4-5,13H,2-3,6H2,1H3
InChIKeyNLRFKEYYDYUBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate: Procurement-Relevant Physicochemical and Structural Profile


Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 2090330-13-3) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . The compound features a fluorine atom at the 8-position and a methyl ester at the 6-position of the saturated isoquinoline core, distinguishing it from non-fluorinated, regioisomeric, and non-ester THIQ analogs. Commercially available in purities ranging from 95% to 98% as a white to yellow solid , this building block serves as a key intermediate in medicinal chemistry programs targeting CNS disorders, oncology, and epigenetic modulation, where the precise placement of fluorine and the ester handle critically influence downstream synthetic versatility and pharmacological properties [1].

Why Generic Substitution Fails for Methyl 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate in Research Procurement


The THIQ scaffold is highly sensitive to substitution pattern; even minor alterations in halogen placement or ester position can drastically alter pKa, lipophilicity, and target engagement. For example, shifting the fluorine from the 8-position (target compound) to the 6-position (regioisomer CAS 1949793-23-0) changes the electronic landscape of the aromatic ring, potentially reversing selectivity profiles in enzyme inhibition assays [1]. Similarly, omitting the fluorine entirely (non-fluorinated analog CAS 185057-00-5) raises the predicted pKa of the secondary amine by approximately 1 log unit, altering the ionization state at physiological pH and thereby affecting membrane permeability and off-target binding [2]. The 6-carboxylate ester is not merely a passive substituent; it serves as a critical synthetic handle for further elaboration (hydrolysis, amidation, reduction) that non-ester analogs such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 123594-01-4) lack, rendering them unsuitable as drop-in replacements in multi-step synthetic sequences [3].

Quantitative Differentiation Evidence for Methyl 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate Against Closest Analogs


pKa Modulation by 8-Fluoro Substitution vs. Non-Fluorinated THIQ-6-Carboxylate

The predicted pKa of the secondary amine in the target compound is 8.54±0.20 . Class-level data on THIQ amines shows that aromatic fluorine substitution lowers pKa by approximately 0.8–1.5 log units relative to the unsubstituted parent, which typically exhibits a pKa around 9.5 [1]. This reduction in basicity decreases the fraction of positively charged (protonated) species at physiological pH 7.4, which directly influences passive membrane permeability and α₂-adrenoceptor off-target affinity.

Physicochemical profiling pKa prediction Fluorine electronic effects

Lipophilicity Enhancement by 8-Fluoro vs. Non-Fluorinated THIQ-6-Carboxylate: Density and logP Implications

The target compound exhibits a predicted density of 1.199±0.06 g/cm³ and boiling point of 339.2±42.0 °C , whereas the non-fluorinated analog (CAS 185057-00-5) has a lower density of 1.123 g/cm³ and boiling point of 330.2 °C at 760 mmHg . The higher density and boiling point reflect increased molecular polarizability and stronger intermolecular interactions conferred by the C–F bond. Although experimental logP values are unavailable, the structural precedent of 8-fluoro-THIQ (XLogP3-AA = 1.4) vs. unsubstituted THIQ (XLogP3 ≈ 0.9) indicates that 8-fluoro substitution increases logP by approximately 0.5 units, enhancing membrane partitioning [1].

Lipophilicity logP Fluorine bioisosterism Physicochemical properties

Synthetic Versatility: 6-Carboxylate Ester Handle vs. Non-Ester 8-Fluoro-THIQ

The presence of the methyl ester at the 6-position in the target compound provides a reactive handle for chemical elaboration that is entirely absent in 8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 123594-01-4) [1]. The ester can undergo hydrolysis to the carboxylic acid, amidation, reduction to the alcohol, or transesterification, enabling rapid generation of diverse analog libraries. In contrast, the non-ester analog lacks this functional group and would require de novo functionalization of the aromatic ring—a far less efficient and less regioselective process. Key intermediates derived from this building block include 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS 2172600-61-0), the hydrochloride salt (CAS 3031160-03-6), and N-Boc-protected variants .

Synthetic chemistry Derivatization handle Ester functionality Building block utility

Regioisomeric Differentiation: 8-Fluoro-6-Carboxylate vs. 6-Fluoro-8-Carboxylate

The target compound (8-fluoro, 6-carboxylate) and its regioisomer methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS 1949793-23-0) share identical molecular formula (C₁₁H₁₂FNO₂) and molecular weight (209.22) [1], yet differ in the positions of the fluorine and ester substituents. This positional swap alters the electronic distribution across the aromatic ring: in the target compound, the electron-withdrawing fluorine is ortho to the ring junction, while the ester is para; in the regioisomer, these relationships are reversed. The Hammett σₘ and σₚ constants differ for these positions, leading to distinct reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Additionally, in biological systems, the different substitution pattern can reverse binding orientation within enzyme active sites, as documented across THIQ-based HDAC and kinase inhibitor series [2].

Regioisomerism Electronic distribution Structure–activity relationship Positional isomer comparison

Class-Level Potency Precedent: 8-Halo THIQ PNMT Inhibition vs. 7,8-Dichloro Benchmark

Patent US3939164 establishes that 7,8-dihalo-1,2,3,4-tetrahydroisoquinolines are inhibitors of phenylethanolamine N-methyltransferase (PNMT), with 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline exhibiting an IC₅₀ of 1.2 × 10⁻⁷ M (120 nM) [1]. The patent also specifically describes the synthesis of 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline [2], confirming that 8-fluoro substitution is compatible with biological activity in this target class. While direct IC₅₀ data for the target compound is not available, the 8-fluoro substitution pattern is validated in the PNMT pharmacophore. In subsequent β-fluorination SAR studies on 3-methyl-THIQs, fluorination was shown to enhance selectivity for PNMT over α₂-adrenoceptors by lowering amine pKa—a mechanism directly applicable to the 8-fluoro substitution in the target compound [3].

PNMT inhibition Halo-substituted THIQ Enzyme inhibition CNS drug discovery

Optimal Application Scenarios for Methyl 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: PNMT-Targeted Epinephrine Modulation Programs

The 8-fluoro-THIQ scaffold is a validated pharmacophore for phenylethanolamine N-methyltransferase (PNMT) inhibition, as established by U.S. Patent 3,939,164, which demonstrated IC₅₀ = 120 nM for the 7,8-dichloro analog [5]. The 8-fluoro substitution in the target compound is predicted to offer superior metabolic stability due to the stronger C–F bond (BDE ~485 kJ/mol vs. ~339 kJ/mol for C–Cl), reducing CYP450-mediated oxidative dehalogenation that limits the in vivo half-life of chloro analogs. The reduced amine pKa (8.54 vs. ~9.5 for non-fluorinated THIQ) further enhances CNS penetration by increasing the fraction of neutral, BBB-permeable free base at physiological pH. The 6-carboxylate ester provides a handle for introducing diverse cap groups to optimize PNMT/α₂-adrenoceptor selectivity, a strategy validated by Grunewald et al. in β-fluorinated 3-methyl-THIQ series [4].

Epigenetic Probe Development: HDAC Inhibitor Linker Optimization

Tetrahydroisoquinoline-based scaffolds have been successfully employed as rigidified linkers in histone deacetylase (HDAC) inhibitors, where the position of substituents on the THIQ core critically influences isoform selectivity [5]. The 8-fluoro substitution in the target compound modulates the electronic properties of the aromatic ring without introducing steric bulk, while the 6-carboxylate ester can be converted to the hydroxamic acid zinc-binding group required for HDAC inhibition. The regioisomeric purity (8-fluoro, 6-carboxylate vs. the 6-fluoro, 8-carboxylate isomer) is essential here, as reversed substitution can misalign the cap group, linker, and zinc-binding group pharmacophore triad, leading to complete loss of activity.

Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

The 6-carboxylate ester serves as a convergent point for amide bond formation with diverse amine-containing fragments, enabling rapid parallel synthesis of kinase-focused libraries. The 8-fluoro substituent introduces a weak hydrogen bond acceptor (C–F···H–N) that can engage the hinge region of kinases, while the ester-derived amide can occupy the solvent-exposed region for tuning physicochemical properties. The predicted logP enhancement of ~0.5 units from fluorine substitution improves cell permeability relative to non-fluorinated THIQ analogs, a critical factor in cellular kinase target engagement assays [4].

GPR120 Agonist and Metabolic Disease Target Programs

U.S. Patent US11161819B2 describes substituted tetrahydroisoquinoline compounds as GPR120 agonists for the treatment of metabolic disorders, where the fluorinated THIQ core features prominently in the exemplified structures [5]. The specific 8-fluoro-6-carboxylate arrangement aligns with the SAR requirements for GPR120 potency, as the fluorine modulates the electron density of the aromatic ring affecting π–π stacking with receptor aromatic residues, while the ester provides a synthetic branch point for introducing the propanoic acid side chain essential for agonism. This patent precedent provides direct structural validation for the target compound's application in metabolic disease research.

Quote Request

Request a Quote for Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.